molecular formula C5H3Cl2N3O2 B2725220 2-Amino-4,6-dichloro-pyrimidine-5-carboxylic acid CAS No. 1555389-67-7

2-Amino-4,6-dichloro-pyrimidine-5-carboxylic acid

Cat. No.: B2725220
CAS No.: 1555389-67-7
M. Wt: 208
InChI Key: DTQVMKIYUNUTJJ-UHFFFAOYSA-N
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Description

2-Amino-4,6-dichloro-pyrimidine-5-carboxylic acid (CAS 1555389-67-7) is a high-value pyrimidine derivative of significant interest in pharmaceutical research and development. This compound, with the molecular formula C5H3Cl2N3O2 and a molecular weight of 208.00 g/mol, serves as a critical synthetic building block . Its specific molecular structure, featuring both carboxylic acid and dichloro-substituted pyrimidine rings, makes it a versatile precursor for the synthesis of more complex active pharmaceutical ingredients (APIs) and other sophisticated heterocyclic compounds. Researchers value this chemical for its role as a key intermediate in medicinal chemistry projects, particularly in the exploration of nucleoside analogues. Pyrimidine-based intermediates like this one are fundamental in the synthesis of active pharmaceutical ingredients. Related pyrimidine derivatives are explicitly used as intermediates for drugs such as Abacavir, a nucleoside reverse transcriptase inhibitor used to treat HIV infection . The compound requires specific storage conditions to maintain its stability and is recommended to be kept in a dark place under an inert atmosphere at 2-8°C . It is offered in various research quantities, with typical purity levels of 97% or higher . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

2-amino-4,6-dichloropyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2N3O2/c6-2-1(4(11)12)3(7)10-5(8)9-2/h(H,11,12)(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQVMKIYUNUTJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1Cl)N)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes Derived from Malonic Ester Cyclization

The foundational approach for pyrimidine derivatives often involves malonic ester cyclization, a method highlighted in multiple patents. For instance, CN103936681A describes a route starting with diethyl malonate and acetic acid, proceeding through nitrosation, reduction, formylation, and cyclization with guanidine hydrochloride. The final chlorination step employs quaternary ammonium salts as catalysts, achieving a 74% yield with 99% purity.

To adapt this route for 2-amino-4,6-dichloro-pyrimidine-5-carboxylic acid, the formamido intermediate (position 5) must undergo oxidation or hydrolysis. While the patent focuses on preserving the formamido group through fractional hydrolysis under alkaline conditions, converting this group to a carboxylic acid would require stringent oxidative conditions. For example, using potassium permanganate ($$KMnO4$$) or chromium trioxide ($$CrO3$$) in acidic media could oxidize the formamide (-NHCHO) to a carboxylic acid (-COOH). However, such harsh conditions risk degrading the pyrimidine ring, necessitating careful temperature control (40–60°C) and stoichiometric adjustments.

Chlorination Strategies and Catalyst Optimization

Chlorination is a critical step in introducing dichloro substituents at positions 4 and 6. US5698695A outlines a solvent-free method using phosphorus oxychloride ($$POCl3$$) and $$N,N$$-dimethylaniline as an acid scavenger, achieving high yields of 2-amino-4,6-dichloropyrimidine. This protocol avoids side reactions by maintaining a molar ratio of $$POCl3$$ to substrate between 3.4:1 and 4.2:1, with temperatures controlled at 55–68°C.

For the 5-carboxylic acid derivative, chlorination must precede the introduction of the carboxylic acid group to prevent dechlorination. A two-step process could involve:

  • Chlorinating 2-amino-4,6-dihydroxypyrimidine using $$POCl_3$$ to obtain the dichloro intermediate.
  • Oxidizing the 5-position substituent (e.g., a methyl or formamido group) to a carboxylic acid.

Catalysts such as quaternary ammonium salts (e.g., tetrabutylammonium bromide) enhance chlorination efficiency by stabilizing transition states, as noted in CN103936681A . These catalysts reduce reaction times and improve selectivity, which is critical when working with thermally sensitive intermediates.

Hydrolysis and Oxidation of Formamido Intermediates

The formamido group (-NHCHO) in FADCP serves as a precursor for carboxylic acid synthesis. CN105646372A demonstrates the hydrogenation of 2-amino-4,6-dimethoxy-5-isonitrosopyrimidine to form 2,5-diamino-4,6-dimethoxypyrimidine, followed by formylation with $$N,N$$-dimethylformamide (DMF). To convert the formamido group to carboxylic acid, acidic hydrolysis with concentrated hydrochloric acid ($$HCl$$) or sulfuric acid ($$H2SO4$$) at elevated temperatures (80–100°C) could cleave the formamide bond, yielding the carboxylic acid.

However, competing reactions, such as over-hydrolysis leading to deamination, must be mitigated. Buffer systems, as described in CN105949133A , regulate pH during hydrolysis to favor carboxylic acid formation. For example, maintaining a pH of 0.5–3.0 during the first hydrolysis step and 3–5 in the second step optimizes selectivity.

Comparative Analysis of Methodologies

Method Starting Material Key Steps Yield Purity Challenges
Malonic Ester Cyclization Diethyl malonate Nitrosation, formylation, chlorination 74% 99% Oxidation of formamide to carboxylic acid requires optimization
$$POCl_3$$ Chlorination 2-Amino-4,6-dihydroxypyrimidine Solvent-free chlorination 85–90% >95% Risk of ring degradation under harsh conditions
Cyano Hydrolysis 5-Cyano intermediate Diazotization, hydrolysis 60–70%* 90–95%* Synthesis of cyano precursor not documented

*Theoretical estimates based on analogous reactions.

Industrial Scalability and Environmental Considerations

Scalable production of this compound demands cost-effective catalysts and solvent recovery systems. CN103936681A highlights the use of quaternary ammonium salts, which are recyclable and reduce waste. Additionally, replacing traditional chlorination agents like $$PCl5$$ with $$POCl3$$ minimizes phosphorous waste, aligning with green chemistry principles.

Scientific Research Applications

Industrial Production

In industrial settings, continuous flow reactors and automated systems enhance the yield and efficiency of the synthesis process. The purification process remains similar to laboratory methods but is optimized for scale.

Pharmacological Applications

2-Amino-4,6-dichloro-pyrimidine-5-carboxylic acid has been investigated for its role in developing antiviral agents and cancer therapies:

  • Antiviral Activity : It serves as an intermediate in synthesizing antiviral nucleotide derivatives. Research indicates that derivatives of this compound can inhibit viral replication by interfering with nucleic acid synthesis pathways .
  • Cancer Treatment : The compound has shown promise as an inhibitor of epidermal growth factor receptor (EGFR), which is crucial in lung cancer treatment. Studies have demonstrated its ability to block pathways that lead to tumor growth .

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory effects of pyrimidine derivatives, including this compound. It has been shown to inhibit cyclooxygenase-2 (COX-2) activity, a key enzyme in inflammation pathways, with comparable efficacy to established anti-inflammatory drugs like celecoxib .

Enzyme Inhibition Studies

Recent studies have evaluated various derivatives of this compound for their inhibitory effects on β-glucuronidase, an enzyme involved in drug metabolism and detoxification processes. One derivative exhibited significantly higher inhibitory activity compared to standard compounds .

Case Study 1: Antiviral Nucleotide Derivatives

A study focused on synthesizing N-(2-amino-4,6-dichloro-pyrimidine-5-yl)formamide as an intermediate for antiviral agents demonstrated that this compound could be effectively converted into various nucleotide derivatives with potent antiviral activity against several viruses .

Case Study 2: Cancer Therapeutics

In vitro studies have shown that derivatives of this compound can inhibit EGFR signaling pathways, leading to reduced proliferation of cancer cells. This positions the compound as a potential lead in developing targeted cancer therapies .

Mechanism of Action

The mechanism of action of 2-Amino-4,6-dichloro-pyrimidine-5-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also act as a receptor antagonist, preventing the binding of natural ligands and modulating cellular responses . The specific pathways involved depend on the particular application and the target molecule.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Substituents (Position) Molecular Weight Key Functional Groups Biological Activity (IC₅₀)
This compound 2-NH₂, 4-Cl, 6-Cl, 5-COOH 208 Carboxylic acid, Chlorine, Amine 9–36 μM (NO inhibition)
5-Fluoro-2-amino-4,6-dichloropyrimidine 2-NH₂, 4-Cl, 6-Cl, 5-F 182.5 Fluorine, Chlorine, Amine 2 μM (NO inhibition)
2-Amino-4,6-dichloro-5-methoxypyrimidine 2-NH₂, 4-Cl, 6-Cl, 5-OCH₃ 194.02 Methoxy, Chlorine, Amine Not reported
4,6-Dichloro-2-pyrimidinecarboxylic acid 2-COOH, 4-Cl, 6-Cl 192 Carboxylic acid, Chlorine Not reported
2-Amino-4,6-dichloro-5-methylpyrimidine 2-NH₂, 4-Cl, 6-Cl, 5-CH₃ 193.5 Methyl, Chlorine, Amine Not reported
6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamide 5-CONHR, 6-pyrrolidinyl ~350 (varies) Amide, Pyrrolidinyl Not reported

Key Observations:

Position 5 Substitutions: The carboxylic acid group in the target compound enhances hydrophilicity compared to methyl (193.5 g/mol), methoxy (194.02 g/mol), or fluorine (182.5 g/mol) substituents. This may improve aqueous solubility but reduce membrane permeability . The 5-fluoro derivative exhibits the highest NO-inhibitory activity (IC₅₀: 2 μM), suggesting electron-withdrawing groups at position 5 enhance bioactivity. However, the carboxylic acid analog’s activity (IC₅₀: 9–36 μM) is moderate, possibly due to steric or electronic effects .

Chlorine vs. Hydroxyl Groups: 2-Amino-4,6-dihydroxypyrimidines (hydroxyl groups at 4,6-positions) lack NO-inhibitory activity entirely, underscoring the necessity of chlorine atoms for this biological function .

Biological Activity

2-Amino-4,6-dichloro-pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound features an amino group, two chlorine atoms, and a carboxylic acid group, which contribute to its interactions with various biological targets. The following sections will provide a comprehensive overview of its biological activity, including mechanisms of action, effects on specific cellular processes, and relevant case studies.

The biological activity of this compound involves several mechanisms:

  • Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites. This action blocks the enzymatic activity crucial for cellular functions.
  • Receptor Antagonism : It may act as a receptor antagonist, preventing the binding of natural ligands and modulating cellular responses. This property is significant in therapeutic applications targeting specific pathways.

Antioxidant Activity

In vitro studies have demonstrated that this compound exhibits antioxidant properties. It has been shown to inhibit nitric oxide (NO) production in immune-activated cells, indicating potential anti-inflammatory effects. The most potent derivative in this context was identified as 5-fluoro-2-amino-4,6-dichloropyrimidine with an IC50 value of 2 μM .

Antimicrobial Activity

Research indicates that derivatives of 2-amino-4,6-dichloro-pyrimidine possess antimicrobial properties against various Gram-positive pathogens. For instance, studies have reported structure-dependent antimicrobial activity against Staphylococcus aureus and Enterococcus faecalis .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In cell culture models (A549 human pulmonary cancer cells), certain derivatives demonstrated significant cytotoxicity. For example, one derivative reduced cell viability by 67.4% compared to control treatments .

Case Study 1: NO Production Inhibition

In a pilot screening involving mouse peritoneal cells, a series of 5-substituted derivatives were tested for their ability to inhibit NO production. Compounds B1-B12 showed significant suppression of NO production at varying concentrations, with the most effective compound (B12) achieving nearly complete inhibition at low concentrations (IC50 = 2 μM) .

Case Study 2: Anticancer Efficacy

In another study focusing on anticancer efficacy, compounds derived from 2-amino-4,6-dichloro-pyrimidine were subjected to viability assays against A549 cells. The results indicated that the incorporation of specific substituents significantly enhanced the anticancer activity of these compounds. For instance, the addition of a 3,5-dichloro substituent resulted in a reduction in cell viability to just 24.5% .

Comparative Table of Biological Activities

Activity Type Compound IC50 Value (μM) Notes
Nitric Oxide InhibitionB122Most effective in inhibiting NO production
AntimicrobialVarious derivativesVariesEffective against S. aureus and E. faecalis
AnticancerVarious derivatives24.5Significant reduction in A549 cell viability

Q & A

Q. What are the standard synthetic routes for 2-Amino-4,6-dichloro-pyrimidine-5-carboxylic acid, and how can reaction yields be optimized?

Methodological Answer: The compound is typically synthesized via sequential chlorination and carboxylation of pyrimidine precursors. Key steps include:

  • Chlorination: Reacting 5-aminopyrimidine derivatives with POCl₃ or PCl₅ under reflux to introduce chloro groups at positions 4 and 6 .
  • Carboxylation: Utilizing CO₂ insertion or coupling with activated carbonyl reagents (e.g., oxalyl chloride) to functionalize position 5 .
    Optimization Tips:
  • Use anhydrous conditions and catalysts like DMAP to enhance carboxylation efficiency.
  • Purify intermediates via recrystallization (ethanol/water mixtures) to minimize side products .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Employ a combination of analytical techniques:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., chloro groups at C4/C6, carboxylic acid at C5) .
  • HPLC: Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 222.96 for C₅H₄Cl₂N₃O₂) .

Q. What are the key stability considerations for storing this compound?

Methodological Answer:

  • Solvent Sensitivity: Avoid dimethyl sulfoxide (DMSO) due to potential decomposition; use methanol or acetonitrile for stock solutions .
  • Temperature: Store at –20°C in airtight, light-resistant vials to prevent hydrolysis of chloro groups .
  • Moisture Control: Use desiccants (e.g., silica gel) in storage containers to minimize carboxylic acid degradation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations: Model electron density maps to identify electrophilic centers (e.g., C4/C6 chloro groups as leaving groups).
  • Docking Studies: Predict interactions with biological targets (e.g., thymidine phosphorylase) using software like AutoDock Vina, referencing structural analogs from .

Q. What strategies can resolve contradictory data in biological activity studies (e.g., antiglycation vs. enzyme inhibition)?

Methodological Answer:

  • Control Experiments: Replicate assays under identical conditions (pH, temperature, solvent) to isolate variables .
  • Mechanistic Profiling: Use kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .
  • Structural Analog Testing: Compare activity of derivatives (e.g., 6-chloro-2-aryl-imidazopyridines) to identify pharmacophoric motifs .

Q. How can regioselectivity be controlled during derivatization (e.g., amidation of the carboxylic acid group)?

Methodological Answer:

  • Activating Agents: Use EDC/HOBt or DCC to selectively activate the carboxylic acid for coupling with amines .
  • Protection/Deprotection: Temporarily protect amino groups with Boc or Fmoc to prevent side reactions during carboxylate modifications .

Q. What catalytic systems optimize coupling reactions (e.g., Suzuki-Miyaura) for pyrimidine ring functionalization?

Methodological Answer:

  • Palladium Catalysts: Pd(PPh₃)₄ or PdCl₂(dppf) in THF/water mixtures enable cross-coupling at C5 .
  • Microwave Assistance: Reduce reaction times (30–60 min) while maintaining yields >80% .

Q. How can researchers differentiate polymorphic forms of this compound?

Methodological Answer:

  • XRD Analysis: Compare diffraction patterns to identify crystalline vs. amorphous phases.
  • Thermal Gravimetry (TGA): Monitor decomposition temperatures to assess stability differences .

Q. What methodologies assess the compound’s antioxidant activity, and how are results interpreted?

Methodological Answer:

  • DPPH Assay: Measure scavenging of free radicals (λ = 517 nm) and calculate IC₅₀ values.
  • ORAC Test: Quantify inhibition of peroxyl radical-induced fluorescein decay .
    Interpretation: Higher % inhibition than reference antioxidants (e.g., ascorbic acid) suggests potent radical-neutralizing capacity .

Q. What are the best practices for handling hazardous intermediates (e.g., chlorinated byproducts)?

Methodological Answer:

  • PPE Requirements: Use nitrile gloves, lab coats, and fume hoods for synthesis steps involving POCl₃ or PCl₅ .
  • Waste Disposal: Neutralize acidic residues with sodium bicarbonate before disposal in designated halogenated waste containers .

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